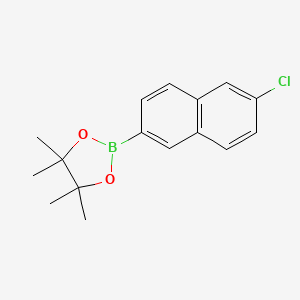
2-(6-chloro-2-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
説明
2-(6-chloro-2-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane, commonly known as 6-Cl-Boronic acid, is a boronic acid derivative that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound is widely used in organic synthesis as a reagent for Suzuki-Miyaura cross-coupling reactions, which is a powerful tool for the formation of carbon-carbon bonds.
科学的研究の応用
6-Cl-Boronic acid has been extensively used in organic synthesis as a reagent for Suzuki-Miyaura cross-coupling reactions. This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science. Additionally, 6-Cl-Boronic acid has been used in the synthesis of fluorescent dyes, which have potential applications in bioimaging and sensing. This compound has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science.
作用機序
The mechanism of action of 6-Cl-Boronic acid involves the formation of a boronate ester intermediate with the aryl halide substrate. The intermediate undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group is then regenerated, completing the catalytic cycle.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 6-Cl-Boronic acid. However, it has been reported that boronic acids can inhibit the activity of proteasomes, which are enzymes responsible for the degradation of proteins. This property has potential applications in the treatment of cancer and inflammatory diseases.
実験室実験の利点と制限
6-Cl-Boronic acid has several advantages as a reagent for Suzuki-Miyaura cross-coupling reactions. It is air-stable, easy to handle, and has a high yield and purity. However, it has some limitations, such as its limited solubility in some organic solvents and its sensitivity to acidic or basic conditions.
将来の方向性
There are several future directions for the research and development of 6-Cl-Boronic acid. One potential area of research is the synthesis of new boronic acid derivatives with improved properties, such as increased solubility and reactivity. Another area of research is the application of boronic acids in the development of new materials, such as polymers and nanoparticles. Additionally, the use of boronic acids in the treatment of cancer and inflammatory diseases is an area of active research. Finally, the development of new catalytic systems based on boronic acids is an area of research with significant potential for industrial applications.
Conclusion:
In conclusion, 6-Cl-Boronic acid is a boronic acid derivative that has significant potential in various fields, including organic synthesis, bioimaging, catalysis, and materials science. Its unique properties and potential applications make it an important compound for scientific research. Further research and development of 6-Cl-Boronic acid and its derivatives will undoubtedly lead to new discoveries and applications in the future.
特性
IUPAC Name |
2-(6-chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BClO2/c1-15(2)16(3,4)20-17(19-15)13-7-5-12-10-14(18)8-6-11(12)9-13/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKPIWYTBXVKAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301161880 | |
| Record name | 2-(6-Chloro-2-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301161880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870822-85-8 | |
| Record name | 2-(6-Chloro-2-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870822-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(6-Chloro-2-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301161880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Amino-1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B3291136.png)

![2-[(2-Chloro-6-fluorobenzyl)amino]ethanol](/img/structure/B3291155.png)
![[2-(3-Fluorophenoxy)phenyl]methanamine](/img/structure/B3291157.png)

![8-Boc-1-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3291181.png)
![[2-(2-Methoxyphenoxy)phenyl]methanamine](/img/structure/B3291185.png)

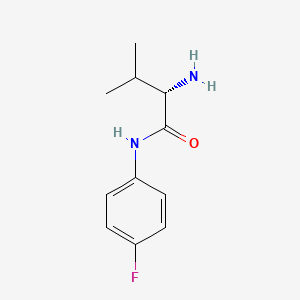
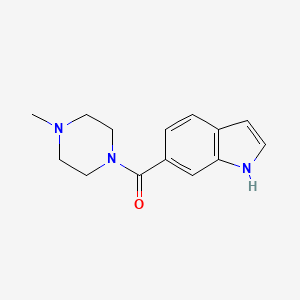
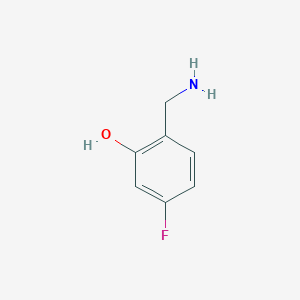
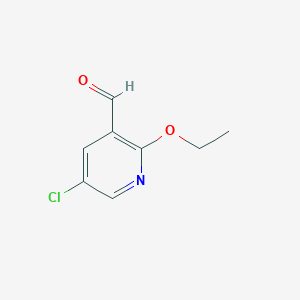
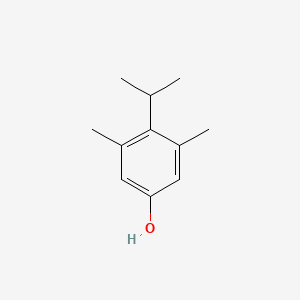
![Pentanamide, 5-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]-2-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]methylene]-, (2E)-](/img/structure/B3291219.png)